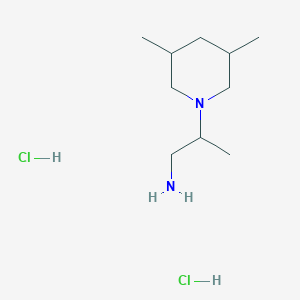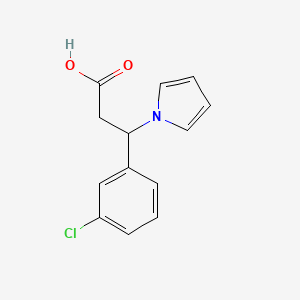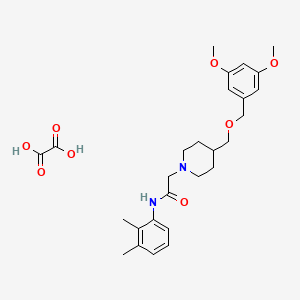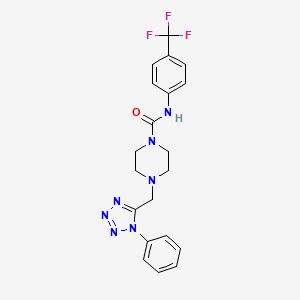
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,6-trimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 3-Hydroxytetrahydrofuran, a key component of the compound, was prepared in 1910 by Pariselle via cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane .Molecular Structure Analysis
The molecular structure of 3-Hydroxytetrahydrofuran, a part of the compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is XDPCNPCKDGQBAN-UHFFFAOYSA-N .Chemical Reactions Analysis
A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides forms both a C-C and a C-O bond with diastereoselectivities of up to >20:1 . The reactions probably proceed via the intramolecular insertion of an olefin into a Pd (Ar) (OR) intermediate .Physical And Chemical Properties Analysis
3-Hydroxytetrahydrofuran (3-OH THF) is a colorless liquid with a normal boiling point of 179 °C and boiling at 88−89 °C at 17 mmHg, with density (1.087 g/cm 3 at 19 °C) .作用机制
The mechanism of action of HMTB is not fully understood, but studies have shown that it can modulate various cellular pathways. HMTB has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. HMTB has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
HMTB has been shown to have several biochemical and physiological effects. Studies have shown that HMTB can induce apoptosis in cancer cells by activating the caspase pathway. HMTB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Additionally, HMTB has been shown to reduce oxidative stress and inflammation in various animal models.
实验室实验的优点和局限性
One of the main advantages of HMTB is its unique chemical structure, which makes it an attractive candidate for various biological studies. HMTB is also relatively easy to synthesize and has a high purity. However, one of the limitations of HMTB is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for HMTB research. One area of research is to further investigate the mechanism of action of HMTB and its potential applications in various diseases. Another area of research is to develop more efficient methods for synthesizing HMTB and to improve its solubility in water. Additionally, HMTB can be used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, HMTB is a small molecule compound with unique chemical properties that make it an attractive candidate for various biological studies. HMTB has shown promising results in cancer research, neurodegenerative diseases, and inflammatory diseases. Although there are some limitations to working with HMTB, its potential applications in scientific research make it an important area of study for future research.
合成方法
The synthesis of HMTB is a complex process that involves several steps. The first step is the synthesis of 2,4,6-trimethylbenzoic acid, which is then converted into 2,4,6-trimethylbenzoyl chloride. The next step involves the reaction of 2,4,6-trimethylbenzoyl chloride with 3-hydroxytetrahydrofuran in the presence of a base to form HMTB.
科学研究应用
HMTB has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of HMTB is in the field of cancer research. Studies have shown that HMTB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. HMTB has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, HMTB has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases.
安全和危害
The safety data sheet for a similar compound, 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .
属性
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-6-11(2)13(12(3)7-10)14(17)16-8-15(18)4-5-19-9-15/h6-7,18H,4-5,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQABJUNNKAOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCOC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B2911542.png)

![3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2911545.png)
![2-Propan-2-yl-1-[1-(thian-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2911548.png)
![2-(2-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2911550.png)





![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2911561.png)
![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![3-[(Oxetan-3-yl)amino]propan-1-ol](/img/structure/B2911563.png)
